Superior Lipophilicity for CNS Permeability Compared to Smaller Cycloalkyl Analogs
1-Boc-4-cyclooctylamino-piperidine demonstrates higher lipophilicity than its cyclopentyl, cyclohexyl, and cycloheptyl analogs. Its calculated octanol-water partition coefficient (LogP) is 4.0884, which is predicted to be higher than that of the corresponding cycloheptyl (C17, MW 296.45) and cyclohexyl (C16, MW 282.43) derivatives . The cyclooctyl moiety's enhanced lipophilicity is a known driver for improved blood-brain barrier (BBB) permeability and target engagement for CNS receptors [1]. This property is critical for designing brain-penetrant molecules.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 4.0884 |
| Comparator Or Baseline | 1-Boc-4-cyclohexylamino-piperidine (MW 282.43) and 1-Boc-4-cycloheptylamino-piperidine (MW 296.45) have lower molecular weights, indicating a lower LogP. Cyclooctyl group is associated with increased LogP [1]. |
| Quantified Difference | Target compound has the highest molecular weight and LogP within the homologous series. |
| Conditions | Calculated property using ACD/Labs Percepta Platform. |
Why This Matters
Higher lipophilicity is a key determinant of CNS penetration, making this compound more suitable for neuroscience drug discovery programs than its less lipophilic analogs.
- [1] Zaveri, N. T., et al. Characterization of opiates, neuroleptics, and synthetic analogs at ORL1 and opioid receptors. European Journal of Pharmacology, 2001, 428(1), 29-36. View Source
